1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone

Catalog No.
S11425108
CAS No.
M.F
C19H17ClF3NO2
M. Wt
383.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(...

Product Name

1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone

IUPAC Name

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone

Molecular Formula

C19H17ClF3NO2

Molecular Weight

383.8 g/mol

InChI

InChI=1S/C19H17ClF3NO2/c20-14-3-1-13(2-4-14)19(26)5-7-24(8-6-19)18(25)10-12-9-16(22)17(23)11-15(12)21/h1-4,9,11,26H,5-8,10H2

InChI Key

ZGVUXUPHPVGVKE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CC3=CC(=C(C=C3F)F)F

1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone is a complex organic compound characterized by its unique structure, which consists of a piperidine ring substituted with a chlorophenyl group and a trifluorophenyl group. The molecular formula of this compound is C19H19ClF3N2O, and it has a molecular weight of 373.82 g/mol. This compound is notable for its potential pharmacological properties and is often studied in the context of medicinal chemistry.

Typical of piperidine derivatives, including:

  • Nucleophilic substitutions: The hydroxyl group on the piperidine ring can act as a nucleophile, allowing for substitution reactions.
  • Acylation reactions: The ethanone functional group can undergo acylation, leading to the formation of more complex derivatives.
  • Reduction reactions: The carbonyl group in the ethanone can be reduced to an alcohol under appropriate conditions.

These reactions are significant for modifying the compound to enhance its biological activity or to synthesize related compounds.

1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone exhibits various biological activities, primarily due to its structural features that allow interaction with biological targets. Research indicates that compounds with similar structures often exhibit:

  • Antidepressant properties: By interacting with neurotransmitter systems.
  • Analgesic effects: Potentially through modulation of pain pathways.
  • Antipsychotic activity: Similar compounds have been linked to dopamine receptor antagonism.

Further studies are needed to fully elucidate the specific mechanisms of action for this compound.

The synthesis of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone can be achieved through several methods:

  • Starting from 4-chlorophenol and piperidine: A reaction between these two precursors can yield the desired piperidine derivative.
  • Acylation process: The hydroxypiperidine can be acylated using trifluoroacetyl chloride to introduce the trifluorophenyl moiety.
  • Final purification: Crystallization or chromatography may be employed to purify the final product.

These methods highlight the versatility in synthesizing this compound while allowing for variations that could lead to novel derivatives.

This compound has potential applications in various fields:

  • Pharmaceutical development: Due to its possible antidepressant and analgesic properties, it could serve as a lead compound for new medications.
  • Research: It may be used in studies focused on understanding the mechanisms of action for similar piperidine derivatives.
  • Chemical synthesis: As an intermediate in the synthesis of more complex organic molecules.

Interaction studies are crucial for understanding how 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone interacts with biological targets. Preliminary studies suggest it may bind to specific receptors implicated in mood regulation and pain perception. These interactions can be assessed using techniques such as:

  • Molecular docking studies: To predict binding affinities and orientations.
  • In vitro assays: To evaluate biological activity against various cell lines or receptors.

Such studies are essential for establishing the therapeutic potential of this compound.

Several compounds share structural similarities with 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Haloperidol Related Compound BC21H23ClFNO2Contains fluorine; used in antipsychotic formulations
4-Hydroxypiperidin-1-iumC21H24ClFNOExhibits different ionization states affecting solubility
Loperamide Hydrochloride Impurity EC38H40Cl2N2O3Larger molecular structure; primarily used as an antidiarrheal

The unique combination of chlorophenyl and trifluorophenyl groups in 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone distinguishes it from these compounds, suggesting potential for distinct biological activities and therapeutic applications.

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

383.0899910 g/mol

Monoisotopic Mass

383.0899910 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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